molecular formula C18H15Cl2N3O2S B2555475 2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide CAS No. 307342-13-8

2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

Cat. No. B2555475
M. Wt: 408.3
InChI Key: BLFYQRXKJPWDFX-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)acetamide” appears to be a complex organic molecule. It contains a benzothieno[2,3-d]pyrimidin ring, which is a type of heterocyclic compound. This ring is substituted with a 2,4-dichlorophenoxy group and an acetamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothieno[2,3-d]pyrimidin ring, followed by the introduction of the 2,4-dichlorophenoxy and acetamide groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothieno[2,3-d]pyrimidin ring suggests that the compound may have aromatic properties. The 2,4-dichlorophenoxy and acetamide groups would likely contribute to the compound’s polarity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid. The 2,4-dichlorophenoxy group might undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar acetamide group and the potentially aromatic benzothieno[2,3-d]pyrimidin ring might influence the compound’s solubility, melting point, and other physical properties.


Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, including compounds similar to the specified chemical, has shown potential applications in photovoltaic cells due to good light harvesting efficiency. These compounds also demonstrate non-linear optical (NLO) activity, suggesting uses in materials science. Furthermore, molecular docking studies have identified binding interactions with Cyclooxygenase 1 (COX1), indicating potential for further exploration in biochemical applications (Mary et al., 2020).

Crystal Structure Analysis

Studies on crystal structures of compounds with similar frameworks have contributed to understanding molecular conformations and intramolecular interactions. These insights are crucial for the design of new materials and pharmaceutical compounds (Subasri et al., 2016); (Subasri et al., 2017).

Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted the antimicrobial potential of these compounds. This line of research suggests that derivatives of the specified chemical might also possess antimicrobial properties, which could be explored for pharmaceutical applications (Hossan et al., 2012).

Aldose Reductase Inhibition

Compounds within the same chemical family have been evaluated as aldose reductase inhibitors, demonstrating potential for managing complications related to diabetes. This research avenue suggests the compound could be studied for its effects on diabetic complications (Ogawva et al., 1993).

Anticancer and Anti-inflammatory Activity

The synthesis of tetrahydropyrimidine-5-carbonitrile derivatives, which share structural motifs with the specified compound, has revealed anticancer and anti-inflammatory properties. This suggests potential therapeutic applications in treating cancer and inflammation (Ghule et al., 2013).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a pharmaceutical or pesticide.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a qualified chemist or chemical engineer when working with unknown compounds.


properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c19-10-5-6-13(12(20)7-10)25-8-15(24)23-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYQRXKJPWDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

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